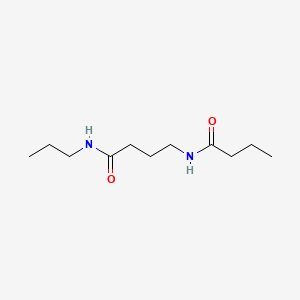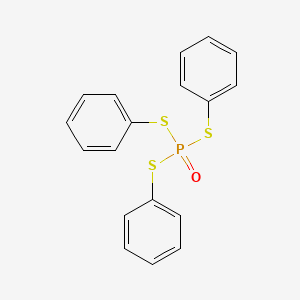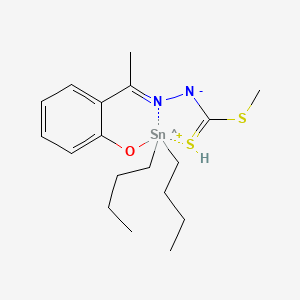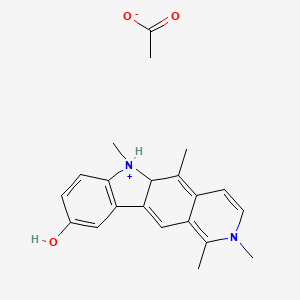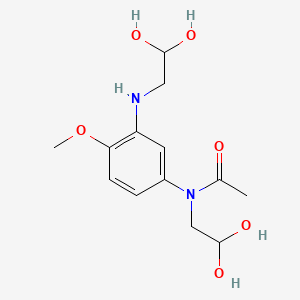
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including hydroxyl, amino, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide likely involves multiple steps, including the formation of the acetamide group and the introduction of dihydroxyethyl and methoxy groups. A possible synthetic route could involve:
Formation of the acetamide group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Introduction of dihydroxyethyl groups: This step may involve the reaction of the intermediate compound with ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous reactors. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could produce primary or secondary amines.
科学研究应用
N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar compounds to N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide may include other acetamide derivatives with hydroxyl, amino, and methoxy groups. These compounds could have similar chemical properties but may differ in their specific applications or biological activities. Examples of similar compounds include:
- N-(Dihydroxyethyl)-N-(4-methoxyphenyl)acetamide
- N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
Conclusion
This compound is a complex organic compound with potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound’s unique structure and functional groups make it an interesting subject for scientific research and industrial applications.
属性
CAS 编号 |
71617-27-1 |
|---|---|
分子式 |
C13H20N2O6 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
N-(2,2-dihydroxyethyl)-N-[3-(2,2-dihydroxyethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C13H20N2O6/c1-8(16)15(7-13(19)20)9-3-4-11(21-2)10(5-9)14-6-12(17)18/h3-5,12-14,17-20H,6-7H2,1-2H3 |
InChI 键 |
JYIGKMVRDSMPFV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC(O)O)C1=CC(=C(C=C1)OC)NCC(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


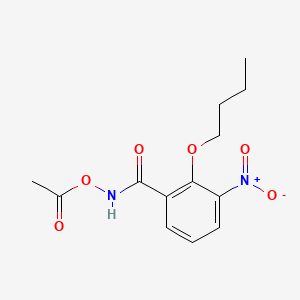

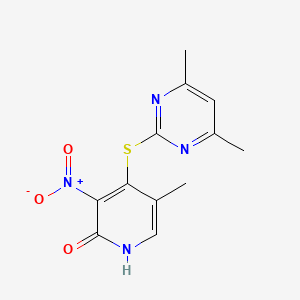
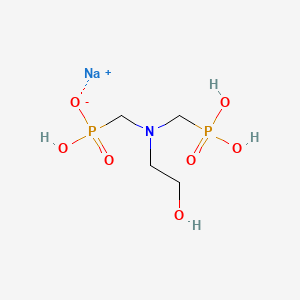
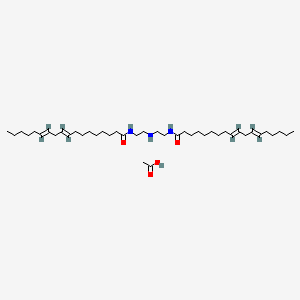

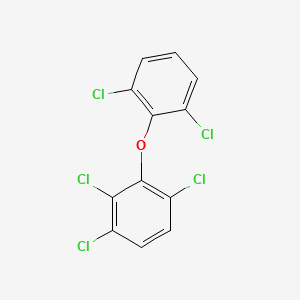
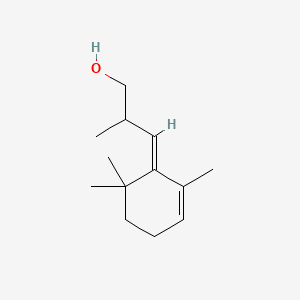
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
